molecular formula C18H21NO3S2 B2622220 (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 1796970-38-1

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2622220
CAS No.: 1796970-38-1
M. Wt: 363.49
InChI Key: HUSIDLNSPCGZJF-UHFFFAOYSA-N
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final step would involve the coupling of the azetidine and thiophene-containing intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. The presence of the azetidine ring and sulfonyl group suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Unique due to its specific combination of functional groups.

    (3-(Methylsulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone: Similar but with a methyl group instead of an isobutyl group.

    (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(furan-2-yl)phenyl)methanone: Similar but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of an azetidine ring, a sulfonyl group, and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-13(2)12-24(21,22)16-10-19(11-16)18(20)15-7-5-14(6-8-15)17-4-3-9-23-17/h3-9,13,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSIDLNSPCGZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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